molecular formula C7H10N2O3 B6184381 ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate CAS No. 2105197-65-5

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Cat. No.: B6184381
CAS No.: 2105197-65-5
M. Wt: 170.17 g/mol
InChI Key: LDLKPUVCNDPBLF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features both an ester group and a 5-aminoisoxazole ring, making it a versatile intermediate for the synthesis of more complex molecules. The 5-aminoisoxazole moiety is a key structural feature in compounds that have been researched for their diverse biological activities . Research Applications and Value The primary research value of this ester lies in its potential as a synthetic precursor. The reactive ester group can be hydrolyzed to the corresponding acetic acid derivative, a common scaffold in pharmaceutical agents . Furthermore, the amino group on the isoxazole ring can serve as a point for further chemical modification, enabling the construction of libraries of compounds for biological screening. Researchers can utilize this chemical to develop novel molecules for various investigative purposes. Note on Compound Data While isoxazole derivatives are established as privileged structures in medicinal chemistry, specific biochemical data—such as mechanism of action, potency, and cellular activity—for this compound itself are not currently available in the scientific literature and require further experimental characterization by researchers. For Research Use Only This product is for research purposes and is not intended for diagnostic or therapeutic use. Please handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2105197-65-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)4-5-3-6(8)12-9-5/h3H,2,4,8H2,1H3

InChI Key

LDLKPUVCNDPBLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC(=C1)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, the primary disconnections are within the 1,2-oxazole ring itself.

A common and logical approach involves breaking the O-N and C3-C4 bonds. This strategy points to a reaction between a hydroxylamine (B1172632) equivalent and a three-carbon component containing the necessary functionalities. Specifically, this retrosynthesis suggests starting materials such as a derivative of ethyl 4-cyano-3-oxobutanoate or a related β-ketonitrile. The cyano group serves as a precursor to the 5-amino group, and the β-ketoester provides the backbone for the rest of the molecule.

Another viable disconnection breaks the N-C5 and C3-C4 bonds, which also leads back to a β-dicarbonyl compound and a source for the N-O fragment, highlighting a convergent synthesis strategy.

Classical and Contemporary Approaches to 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring is the cornerstone of the synthesis. Both classical and modern methods are employed to achieve this heterocyclic core.

The most fundamental and widely used method for constructing the 1,2-oxazole ring is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine hydrochloride. nih.gov This reaction proceeds via the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic oxazole (B20620) ring.

For the synthesis of the target compound, a key starting material would be a β-enamino ketoester. This precursor can be prepared from the condensation of a β-keto ester with a reagent like N,N-dimethylformamide dimethylacetal (DMF-DMA). nih.gov The subsequent reaction of this enaminone with hydroxylamine can proceed through two potential pathways, leading to regioisomeric oxazole products. nih.gov Careful control of reaction conditions is crucial to selectively obtain the desired 5-amino-3-substituted isomer. The mechanism involves the nucleophilic attack of hydroxylamine, followed by cyclization and elimination of dimethylamine (B145610) and water to furnish the final 5-amino-1,2-oxazole derivative. nih.gov

Table 1: Examples of Condensation/Cyclization for 1,2-Oxazole Synthesis

PrecursorReagentsKey FeaturesReference
β-Enamino ketoestersHydroxylamine hydrochlorideRegioselective formation of 5-cycloaminyl-1,2-oxazole-4-carboxylates. nih.gov
N-Acyl-α-amino ketonesPhosphoryl trichloride (B1173362) (POCl3)Robinson-Gabriel cyclization to form 2,5-disubstituted oxazoles. nih.gov
α,β-Unsaturated ketonesHydroxylamine hydrochlorideOne of the two primary pathways to 1,2-oxazoles. nih.gov

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. researchgate.net For the synthesis of substituted oxazoles, MCRs provide a powerful tool for generating molecular diversity. frontiersin.org

While specific MCRs leading directly to this compound are not extensively documented, related MCRs for substituted 5-aminoazoles are known. For instance, the condensation of 5-amino-3-methylisoxazole (B44965) with aromatic aldehydes and various 1,3-diketones under microwave irradiation has been shown to produce fused isoxazolo[5,4-b]pyridines. frontiersin.org These reactions highlight the potential for developing a one-pot synthesis for the target compound by carefully selecting the appropriate starting components that would assemble the desired structure. The advantages of MCRs include reduced waste, energy efficiency, and simplified purification processes, making them a desirable strategy in modern organic synthesis. researchgate.net

Targeted Synthesis of 5-Amino-1,2-oxazole Derivatives

The synthesis of 1,2-oxazoles bearing a 5-amino group requires specific strategies to ensure the correct placement of the amine functionality. A common and effective method involves the use of precursors containing a cyano group, which can be considered a masked form of an amino group.

For example, the reaction of hydroxylamine with β-ketonitriles is a direct route to 5-amino-1,2-oxazoles. In the context of the target molecule, a starting material like ethyl 2-cyanoacetylacetate could react with hydroxylamine to form the desired 5-amino-1,2-oxazole ring with the acetate (B1210297) side chain at the 3-position.

Another approach is the calcium-catalyzed elimination-cyclization reaction of N-acyl-N,O-acetals with isocyanides. nih.govqub.ac.uk This method has been successfully used to produce a variety of densely functionalized 5-aminooxazoles in high yields and short reaction times. nih.govqub.ac.uk The reaction is notable for its tolerance of a wide range of functional groups. qub.ac.uk

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Several catalytic strategies can be applied to the synthesis of the target compound.

Acid/Base Catalysis: The classical condensation and cyclization reactions for oxazole formation are often catalyzed by acids or bases. pharmaguideline.com These catalysts facilitate the key steps of imine/oxime formation and subsequent intramolecular cyclization.

Metal Catalysis: Transition metal catalysts have been employed for the synthesis of oxazole derivatives. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto a pre-formed oxazole ring. rsc.org Gold-catalyzed cyclization of amino acid-derived propargylic amides is another powerful method for creating substituted oxazoles. nih.govresearchgate.net More recently, sustainable main group metal catalysts, such as calcium, have been shown to be effective for the synthesis of 5-aminooxazoles. nih.govqub.ac.uk A calcium(II) catalyst, in conjunction with an additive like nBu₄NPF₆, can efficiently mediate the cyclization of N-acyl-N,O-acetals with isocyanides to yield 5-aminooxazoles. nih.gov

Table 2: Catalytic Approaches in Oxazole Synthesis

Catalyst TypeExampleReactionReference
Main Group MetalCa(NTf₂)₂/nBu₄NPF₆Elimination-cyclization of N-acyl-N,O-acetals with isocyanides nih.gov
Transition MetalPalladium ComplexesIsocyanide insertion into amidoximes rsc.org
Transition MetalGold(III)Cyclization of amino acid-derived propargylic amides nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com The synthesis of this compound can be designed with these principles in mind.

Atom Economy: Multi-component reactions (MCRs) are inherently more atom-economical than multi-step syntheses as they incorporate a larger proportion of the starting materials into the final product. researchgate.net

Use of Safer Solvents and Reagents: The use of environmentally benign solvents like ethanol (B145695) or water, and the replacement of hazardous reagents with safer alternatives, are key considerations. nih.govmdpi.com For example, some modern syntheses of oxadiazoles (B1248032) utilize microwave irradiation in a solvent-free medium or in water, significantly reducing the environmental impact. mdpi.com

Catalysis: The use of catalysts, especially non-precious and recyclable ones like calcium, is a cornerstone of green chemistry. nih.govqub.ac.uk Catalytic reactions often require lower temperatures and produce less waste compared to stoichiometric reactions. qub.ac.uk

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net Electrochemical synthesis is another green approach that avoids the need for chemical oxidants. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Optimization of Reaction Parameters and Yield for this compound Production

Specific optimization data for the production of this compound is not extensively documented in the public domain. However, valuable insights can be drawn from optimization studies conducted on the synthesis of structurally related 5-amino-oxazoles and other substituted isoxazoles. These studies highlight the critical reaction parameters that influence the yield and purity of the final product.

In a study on the calcium-catalyzed synthesis of 5-aminooxazoles, several parameters were optimized to maximize the product yield. nih.gov The reaction involved the treatment of a hemiaminal with an isocyanide in the presence of a calcium catalyst. The optimization of this analogous reaction provides a framework for understanding the factors that could be critical for the synthesis of the target compound.

Table 1: Optimization of Reaction Conditions for a Model 5-Aminooxazole Synthesis. nih.gov
EntryCatalystSolventTime (min)Yield (%)
1Ca(NTf₂)₂/nBu₄NPF₆DCE583 (isolated)
2Ca(NTf₂)₂/nBu₄NPF₆DCE6075 (isolated)
3Ca(NTf₂)₂/nBu₄NPF₆DCE1587 (isolated)

The data in Table 1 demonstrates that the reaction time is a crucial parameter, with a shorter reaction time of 15 minutes providing the highest yield. nih.gov Prolonged reaction times led to a decrease in yield, suggesting potential product degradation or side reactions. nih.gov This highlights the importance of careful monitoring of reaction progress.

Further research into the synthesis of isoxazole (B147169) derivatives through Lewis acid-promoted cycloaddition also offers valuable optimization data. nih.gov In this study, the reaction of a methyl heteroaromatic with an alkyne was optimized by screening various Lewis acids, solvents, and reaction temperatures.

Table 2: Optimization of a Model Isoxazole Synthesis. nih.gov
EntryLewis AcidSolventTemperature (°C)Yield (%)
1AlCl₃DMAc9092
2-DMAc900
3FeCl₃DMAc9045
4ZnCl₂DMAc9038
5AlCl₃DMSO9076
6AlCl₃DMF9065
7AlCl₃DMAc14021

The results presented in Table 2 clearly indicate that the choice of Lewis acid and solvent significantly impacts the reaction yield, with AlCl₃ in DMAc being the optimal combination. nih.gov The reaction temperature was also shown to be a critical factor, with a higher temperature leading to a dramatic decrease in yield. nih.gov

For the specific synthesis of this compound, a systematic optimization would likely involve:

Catalyst Screening: Investigating both Lewis and Brønsted acids to promote the cyclization step. Based on analogous reactions, a strong Lewis acid like aluminum chloride or a Brønsted acid could be effective.

Solvent Selection: Evaluating a range of aprotic and protic solvents. The polarity and boiling point of the solvent can influence reaction rates and selectivity. Solvents like dichloroethane (DCE), dimethylacetamide (DMAc), or an alcohol could be suitable candidates.

Temperature Control: Determining the optimal reaction temperature is crucial. As seen in related studies, both excessively high and low temperatures can be detrimental to the yield. A temperature range of ambient to moderately elevated (e.g., 60-90 °C) would be a logical starting point for optimization.

Reaction Time: Monitoring the reaction progress over time to identify the point of maximum product formation and avoid degradation.

Stoichiometry of Reagents: Optimizing the molar ratios of the starting materials and any catalysts or reagents to ensure complete conversion and minimize side products.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring

The 1,2-oxazole ring is generally considered an electron-deficient heterocycle, which makes electrophilic substitution reactions challenging unless the ring is substituted with electron-releasing groups. pharmaguideline.com In the case of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, the 5-amino group serves as a powerful electron-donating group, which can activate the ring towards electrophiles. The most probable site for electrophilic attack is the C4 position, which is ortho to the activating amino group.

Conversely, the electron-deficient nature of the isoxazole (B147169) ring makes it susceptible to nucleophilic attack. This can lead to ring-opening reactions, a common reactivity pattern for isoxazoles, particularly when activated by electron-withdrawing groups or under specific reaction conditions. The presence of the ester group at C3 could further facilitate such reactions.

While specific studies on the electrophilic and nucleophilic reactions of this compound are not extensively detailed in the provided results, the general reactivity of 5-aminoisoxazoles can be inferred. For instance, multicomponent reactions involving 5-amino-3-methylisoxazole (B44965) with aldehydes and 1,3-diketones can lead to the formation of isoxazolo[5,4-b]pyridines, demonstrating the ring's participation in complex cyclization cascades. frontiersin.org

Reactions Involving the Ester and Amino Functional Groups

The ethyl acetate (B1210297) and amino functional groups of this compound are expected to undergo reactions typical for these functionalities.

Ester Group Reactions:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Transesterification: Reaction with another alcohol in the presence of a catalyst can replace the ethyl group with a different alkyl group.

Amidation: The ester can react with amines to form the corresponding amide. Research has shown that an adjacent azole ring can enhance the reactivity of the ester group towards acyl substitution with amines. nih.gov

Amino Group Reactions:

Acylation: The primary amino group can be readily acylated with acid chlorides or anhydrides to form amides.

Alkylation: The amino group can be alkylated, although overalkylation can be an issue. nih.gov

Diazotization: Reaction with nitrous acid would likely lead to the formation of a diazonium salt. This intermediate could then be used in various subsequent reactions, such as Sandmeyer reactions, or it could lead to the formation of a diazo compound if the conditions are suitable. libretexts.org

Condensation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases). libretexts.org These reactions are pivotal in the synthesis of more complex heterocyclic systems. For example, condensations involving α-aminoazoles, aldehydes, and cyclic carbonyl compounds are used to synthesize a variety of fused heterocycles. frontiersin.org

A study on a similar compound, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, highlights the reactivity of the ester and amino groups in its synthesis and further functionalization. uni.lu Another relevant example is the synthesis of ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate, which involves the reaction of an α-haloketone with thiourea, demonstrating a common route to 2-aminothiazole (B372263) derivatives. uni.luresearchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound presents the possibility for intramolecular cyclization reactions, particularly between the amino group and the ester functionality or the adjacent methylene (B1212753) group. While direct evidence for this specific molecule is limited in the search results, related structures offer insights into potential pathways.

For instance, esters of amino acids are known to undergo intermolecular cyclization to form diketopiperazines. libretexts.org Intramolecularly, if the chain length and geometry are favorable, the amino group could potentially attack the ester carbonyl, leading to a lactam, although this is more common with longer chain amino esters.

More complex cyclizations are often observed in multicomponent reactions. For example, the reaction of 5-aminoisoxazoles with aldehydes and other reagents can lead to fused ring systems like isoxazolo[5,4-b]pyridines. frontiersin.org This suggests that under certain conditions, the amino and acetate moieties could participate in a concerted or stepwise fashion with external reagents to form new rings.

Another potential pathway, though less common for isoxazoles compared to other azoles, could involve rearrangements of the heterocyclic ring itself, possibly triggered by light or heat, leading to different isomeric structures.

Stability and Degradation Profiles under Varying Conditions

The stability of this compound will be influenced by factors such as pH, temperature, and light.

pH: Under strong acidic or basic conditions, the primary degradation pathway is likely to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The isoxazole ring itself can also be susceptible to cleavage under these conditions. The amino group will be protonated under acidic conditions, which would deactivate it towards electrophilic attack but could also influence the stability of the isoxazole ring.

Temperature: Elevated temperatures could promote degradation reactions, such as decarboxylation if the ester is hydrolyzed to a carboxylic acid. It could also facilitate intramolecular reactions or rearrangements.

Light: As with many organic molecules, exposure to UV light could potentially lead to degradation through radical pathways or induce rearrangements of the isoxazole ring.

While specific degradation profiles for this compound were not found, the general chemical principles suggest that the ester linkage is the most likely point of initial degradation under hydrolytic conditions. The stability of the isoxazole ring is a key factor, and its cleavage would lead to a complete loss of the parent structure.

Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR spectroscopy of related amino-oxazole and similar heterocyclic structures reveals characteristic chemical shifts. For instance, in a structurally similar compound, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the protons of the ethyl group exhibit a triplet at approximately 1.17 ppm (CH₃) and a quartet around 4.09 ppm (CH₂). The methylene (B1212753) (CH₂) protons of the acetate (B1210297) group appear as a singlet at 4.40 ppm, while the amino (NH₂) protons are observed as a singlet at 7.15 ppm. nih.gov The chemical shifts for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate are expected to be in similar regions, with specific values influenced by the electronic environment of the oxazole (B20620) ring.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. In a related N-Boc-protected alanine (B10760859) methyl ester, the carbonyl carbon of the ester appears around 173.9 ppm, while the carbons of the ethyl group are typically found at approximately 61.0 ppm (CH₂) and 14.3 ppm (CH₃). rsc.orgamazonaws.com The carbons within the oxazole ring of the target molecule will have distinct chemical shifts determined by their substitution and the aromatic nature of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂- (acetate)~3.5 - 4.5~40 - 50
-CH₂- (ethyl)~4.1 - 4.3 (quartet)~60 - 62
-CH₃ (ethyl)~1.2 - 1.3 (triplet)~14 - 15
C=O (ester)-~168 - 172
C3 (oxazole)-~100 - 110
C4 (oxazole)~5.5 - 6.5~90 - 100
C5 (oxazole)-~150 - 160
-NH₂~5.0 - 7.0 (broad singlet)-

To unambiguously assign proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, although for a relatively rigid structure like this, its utility might be more in confirming through-space interactions between the substituent groups and the oxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For a related compound, ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate, the predicted monoisotopic mass is 186.0463 Da. uni.lu

The fragmentation of this compound under electron impact would likely involve characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a significant fragment. Cleavage of the acetate side chain and fragmentation of the oxazole ring would also produce characteristic ions. In a study of similar heterocyclic compounds, the primary fragmentation pathways included cleavage of C-O, C-S, and C-N bonds. researchgate.net

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound. For a similar compound, ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate, the calculated mass for the [M+H]⁺ ion is 171.08765. uni.lu This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes.

Table 2: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Information
N-H (amine)Stretching3200 - 3400In a similar pyrazole (B372694) derivative, NH₂ stretching bands were observed at 3330 and 3250 cm⁻¹. nih.gov
C-H (alkane)Stretching2850 - 3000-
C=O (ester)Stretching1730 - 1750An ester C=O stretch was seen at 1730 cm⁻¹ in a related compound. nih.gov
C=N (oxazole)Stretching1600 - 1650-
C-O (ester)Stretching1000 - 1300-
N-O (oxazole)Stretching900 - 950-

The IR spectrum will prominently feature a strong absorption band for the ester carbonyl (C=O) group. The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the ethyl and methylene groups will be observed below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the vibrations of the oxazole ring and other single bonds. For example, in ethyl acetoacetate, two absorption bands for the keto C=O stretching and two for the enol C=O and C=C stretching are observed between 1600 and 1800 cm⁻¹. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C=C and C-C bonds within the oxazole ring, complementing the information from IR spectroscopy.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For a related compound, ethyl 2-aminooxazole-5-carboxylate, X-ray diffraction analysis revealed a planar sheet structure connected by intermolecular hydrogen bonding. researchgate.net Similarly, for this compound, X-ray diffraction would be expected to show hydrogen bonding interactions involving the amino group and the ester carbonyl group, influencing the crystal packing. The analysis of a similar pyrazole derivative confirmed the N-alkylation product and revealed intramolecular hydrogen bonds. nih.govnih.gov Such detailed structural information is invaluable for understanding the intermolecular interactions that can be important for biological activity.

Molecular Conformation and Bond Geometries

A complete analysis of the molecular conformation of this compound, which would include precise measurements of bond lengths, bond angles, and dihedral angles, is not available. Such data is foundational for describing the spatial arrangement of the atoms within the molecule, the planarity of the oxazole ring, and the orientation of the ethyl acetate substituent relative to the heterocyclic core.

While general principles of organic chemistry can offer theoretical predictions, experimentally determined values are necessary for a scientifically rigorous description. For instance, studies on related but distinct isoxazole (B147169) derivatives often reveal a planar five-membered ring. scispace.com However, without specific experimental data for the title compound, any discussion on its exact bond geometries would be speculative.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular forces that govern the crystal packing of this compound is also not documented. A thorough analysis in this area would investigate the presence and nature of hydrogen bonds, which are expected to form involving the amino group and the oxygen and nitrogen atoms of the oxazole ring and the ester group.

Scientific Data Unavailable for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to construct an article on the biological activity and molecular mechanisms of the chemical compound This compound based on the specific outline provided.

Extensive queries aimed at uncovering research on this particular molecule's effects on enzymatic inhibition, receptor binding, and cellular pathways yielded no specific results. The scientific literature does contain studies on related compounds, such as other derivatives of oxazole, isoxazole, and triazole. This body of research indicates that the broader class of amino-heterocycle compounds is of interest to medicinal chemists, with various analogues being investigated for antimicrobial, anticancer, and neurological activities.

For instance, studies on different aminothiazole and aminooxazole derivatives have explored their potential as enzyme inhibitors or as ligands for various receptors. Similarly, research exists on the effects of related heterocyclic compounds in cell-based assays, investigating outcomes such as cell proliferation, apoptosis, and cell cycle modulation.

However, no peer-reviewed papers, patents, or database entries could be located that specifically detail the in vitro enzymatic inhibition, kinetic characterization (IC50, Ki), receptor binding interactions, or the impact on cell proliferation, viability, or apoptosis for This compound itself.

Without specific data from primary research studies on this exact compound, the generation of a scientifically accurate and informative article that adheres to the requested detailed structure is not possible. The creation of such an article would require speculation or the incorrect attribution of properties from related but distinct molecules, which would not meet the required standards of scientific accuracy.

Biological Activity and Molecular Mechanism Elucidation of Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate

Cell-Based Assays for Cellular Pathway Modulation

Gene Expression and Protein Level Alterations

Currently, there is no specific information available in published scientific literature detailing how ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate may alter gene expression or protein levels. Studies investigating these particular effects have not been identified.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been elucidated in accessible research. Consequently, its molecular targets and the pathways through which it might exert any biological effects are unknown.

In Vivo Studies in Pre-clinical Models

No specific in vivo studies in preclinical models, such as animal models, have been found for this compound. As a result, there are no available mechanistic insights derived from such research.

Due to the lack of available data, interactive data tables and detailed research findings as requested cannot be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate Derivatives

Systematic Modification of the Oxazole (B20620) Core

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, and its systematic modification is a key strategy for optimizing biological activity. The core can be altered by introducing various substituents at the C4 position or by bioisosteric replacement of the entire ring system.

Research into related 3,4-diaryl-isoxazole inhibitors has shown that modifications to the core are critical for potency and selectivity. nih.gov Extending this principle, substitution at the C4 position of the ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate scaffold can significantly alter the electronic and steric profile of the molecule. Introducing small alkyl groups, halogens, or cyano groups can probe the steric tolerance of the target's binding pocket and influence the acidity of the C4 proton.

Furthermore, SAR studies on inhibitors of enzymes like β-secretase (BACE-1) have revealed that even minor changes to the core heterocycle can lead to substantial gains in potency and improved pharmacokinetic profiles. acs.org For instance, the introduction of specific aryl groups onto a heterocyclic core can enhance fitting into enzyme sub-pockets, such as the S3 pocket in BACE-1, through favorable water-bridged interactions. acs.org Bioisosteric replacement of the oxazole ring with other five-membered heterocycles like thiazole, pyrazole (B372694), or even oxadiazole presents a more drastic modification. acs.orgfrontiersin.orgnih.gov Each replacement alters the geometry, hydrogen bonding capacity, and metabolic stability of the parent molecule, potentially leading to novel interactions with the biological target or improved drug-like properties.

Table 1: Conceptual Modifications to the Oxazole Core and Their Potential Effects

Modification SiteExample Substituent/ReplacementPotential Effect on Activity/Properties
C4-Position -CH₃, -Cl, -FProbes steric and electronic tolerance of the binding site.
C4-Position -Phenyl, -PyridylIntroduces potential for new π-π stacking or hydrophobic interactions.
Ring Bioisostere Thiazole RingAlters bond angles and introduces a sulfur atom, potentially improving target interactions. researchgate.net
Ring Bioisostere Pyrazole RingChanges hydrogen bond donor/acceptor pattern, potentially enhancing potency and selectivity. acs.org
Ring Bioisostere frontiersin.orgnih.govacs.orgOxadiazole RingModifies electronic distribution and can be used to fine-tune interactions with target proteins. nih.gov

Derivatization at the Amino Functionality

The 5-amino group on the isoxazole ring is a primary site for derivatization, serving as a crucial hydrogen bond donor and a handle for introducing a wide variety of functional groups. Modification at this position can profoundly impact a compound's binding affinity, selectivity, and physical properties.

Common strategies for derivatizing the amino functionality include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This introduces a carbonyl group, which is an excellent hydrogen bond acceptor, and allows for the addition of diverse R-groups (aliphatic, aromatic, heterocyclic) that can explore different regions of a target's binding site.

Sulfonylation: Formation of sulfonamides by reacting the amine with sulfonyl chlorides. The resulting sulfonamide group is a strong hydrogen bond acceptor and is metabolically stable.

Alkylation/Reductive Amination: Introduction of alkyl groups to form secondary or tertiary amines. This can probe for steric clashes in the binding pocket and systematically removes hydrogen bond donating capabilities.

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, which introduce additional hydrogen bonding donors and acceptors.

Studies on aminothiazole derivatives as kinase inhibitors have highlighted that modifications to the amino group and its attached moieties are critical for influencing inhibitory activity. nih.gov The 3D contour maps generated from these studies often suggest that electrostatic, hydrophobic, and hydrogen bond properties of substituents attached to the amino group can be fine-tuned to enhance potency. nih.gov

Alterations to the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate side chain at the C3 position offers multiple points for modification that can significantly affect a compound's potency, selectivity, and pharmacokinetic profile. These alterations can be broadly categorized into modifications of the ester functional group and changes to the length or composition of the linker.

Ester Modification: The ethyl ester is often a starting point for creating analogues. It can be hydrolyzed to the corresponding carboxylic acid, which introduces a negative charge at physiological pH. This can form ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a binding pocket and generally increases aqueous solubility. Alternatively, the ester can be converted into a primary, secondary, or tertiary amide. This transformation alters the hydrogen-bonding profile, can enhance metabolic stability against esterases, and provides another vector for exploring the target binding site. nih.gov

Linker Modification: The length and flexibility of the acetate linker can be adjusted. Shortening or lengthening the chain by one or two methylene (B1212753) units can optimize the position of the terminal functional group (ester, acid, or amide) for ideal interactions with the target. Introducing substituents on the methylene carbon can create chiral centers and restrict conformational flexibility, which can lead to an increase in binding affinity and selectivity.

The synthesis of related compounds like ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates demonstrates the feasibility of modifying the core while maintaining a reactive acetate side chain for further derivatization. researchgate.net

Table 2: Potential Modifications to the Ethyl Acetate Side Chain

Modification TypeExample TransformationRationale and Potential Outcome
Ester Hydrolysis Ethyl Ester → Carboxylic AcidIncreases polarity; introduces a negative charge for potential ionic interactions.
Amidation Ethyl Ester → Primary/Secondary AmideImproves metabolic stability; alters hydrogen bonding profile (adds H-bond donor).
Alcohol Reduction Ethyl Ester → Primary AlcoholRemoves carbonyl H-bond acceptor; introduces a neutral H-bond donor/acceptor.
Chain Homologation -CH₂COOEt → -(CH₂)₂COOEtAlters spatial positioning of the terminal functional group to optimize target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For isoxazole derivatives, both 2D and 3D-QSAR studies have been instrumental in designing more potent molecules. nih.govnih.gov

In a typical 2D-QSAR study, molecular descriptors (e.g., electronic, thermodynamic, topological) are calculated for a series of compounds and correlated with their biological activity using statistical methods like multiple linear regression (MLR). nih.gov For a series of aminothiazole kinase inhibitors, an MLR model yielded a squared correlation coefficient (R²) of 0.828, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These models generate 3D contour maps that visualize regions where modifications to the molecule would be favorable or unfavorable for activity. For a series of isoxazole derivatives targeting the farnesoid X receptor (FXR), robust CoMFA and CoMSIA models were developed with high predictive ability (r²pred = 0.872 and 0.866, respectively). nih.gov Similarly, a 3D-QSAR model for isoxazole-based VEGFR2 inhibitors showed a strong internal predictive power (Q² = 0.8377). nih.gov

These models provide clear guidance for lead optimization. For example, contour maps might show:

Green contours: Indicating regions where bulky, sterically favorable groups would enhance activity.

Yellow contours: Highlighting regions where steric bulk is detrimental.

Blue contours: Suggesting that introducing electropositive groups would be beneficial.

Red contours: Showing where electronegative groups would increase potency.

Table 3: Example of Statistical Results from QSAR Studies on Isoxazole Derivatives

Study/TargetMethodq² (Cross-validated R²)r² (Non-cross-validated R²)r²pred (External Prediction)Reference
FXR Agonists CoMFA0.6640.9600.872 nih.gov
FXR Agonists CoMSIA0.7060.9690.866 nih.gov
VEGFR2 Inhibitors 3D-QSAR0.83770.9121Not Reported nih.govresearchgate.net
Aurora A Kinase Inhibitors CoMFA0.6950.9770.788 nih.gov
Aurora A Kinase Inhibitors CoMSIA0.6980.9600.798 nih.gov

q² and r² values indicate the statistical significance and predictive ability of the generated models.

Rational Design of Analogues for Targeted Biological Response

The insights gained from SAR, SPR, and QSAR studies culminate in the rational design of novel analogues with optimized properties for a specific biological target. This structure-based drug design approach is a cornerstone of modern drug discovery and has been successfully applied to isoxazole-based inhibitors for a range of targets. acs.orgnih.gov

The process often begins with docking a lead compound, such as this compound, into the crystal structure of a target enzyme. This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov

For example, in the design of VEGFR2 inhibitors, docking studies revealed that isoxazole derivatives could form crucial interactions with amino acids like Cys:919, Asp:1046, and Glu:885 in the kinase hinge region. nih.gov The QSAR results further suggested that adding electron-donating groups to an attached benzene (B151609) ring was necessary for activity. nih.govresearchgate.net This knowledge allows for the targeted synthesis of new analogues. For instance, a hydroxyl group might be added to a phenyl ring substituent to form a new hydrogen bond with a backbone carbonyl in the target protein, thereby increasing binding affinity.

Similarly, in the development of inhibitors for carbonic anhydrase (CA), molecular docking and simulations were used to rationalize the inhibitory profiles of newly synthesized isoxazole derivatives. acs.org These in silico studies supported the in vitro results, confirming that specific analogues could serve as a new framework for designing more effective CA inhibitors. acs.org The modification of a 3,4-diaryl-isoxazole scaffold with chiral pyrrolidine (B122466) moieties to target protein kinase CK1 is another example of extending a pharmacophore towards a specific pocket (the ribose pocket) to enhance potency and selectivity. nih.gov

This iterative cycle of design, synthesis, and testing, guided by computational and structural data, accelerates the discovery of compounds with a desired biological response while minimizing off-target effects.

Computational and Theoretical Investigations of Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other key parameters derived from DFT calculations include:

Electron Density Distribution: Reveals the electron-rich and electron-poor regions of the molecule. For this compound, the amino group and the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying sites for intermolecular interactions.

Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

This analysis is typically performed by systematically rotating the rotatable bonds of the molecule—such as the C-C bond connecting the acetate (B1210297) side chain to the oxazole ring and the C-O bond of the ethyl ester—and calculating the energy at each step. The resulting data is used to construct a potential energy surface or landscape.

The most stable conformer, corresponding to the global minimum on the energy landscape, represents the most populated structure at thermal equilibrium. Understanding the relative energies of different conformers is vital for predicting how the molecule will bind to a biological target. For instance, the bioactive conformation required for binding to a protein receptor may not be the lowest energy conformer in solution.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein.

Prediction of Ligand-Target Binding Modes

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a target protein's active site. The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, the amino group and the carbonyl oxygen of the ester are likely to act as hydrogen bond donors and acceptors, respectively, playing a crucial role in its binding to a target protein.

Simulation of Protein-Ligand Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding mode predicted by docking.

By simulating the system in a realistic environment (e.g., in water at a specific temperature and pressure), MD can reveal:

The flexibility of the ligand and the protein upon binding.

The stability of key intermolecular interactions over time.

The role of water molecules in mediating the binding.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the following spectroscopic properties could be computationally predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to help assign the characteristic absorption bands in an experimental IR spectrum, such as the N-H stretching of the amino group and the C=O stretching of the ester.

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption maxima in the UV-Vis spectrum, providing information about the electronic structure of the molecule.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key chemoinformatic technique used in drug discovery to identify potential drug candidates from large compound libraries.

If this compound were identified as a hit compound with desirable biological activity, chemoinformatic approaches could be employed to:

Similarity Searching: Identify structurally similar compounds in chemical databases that might also be active.

Substructure Searching: Search for compounds containing the 5-amino-1,2-oxazole core.

Pharmacophore Modeling: Develop a 3D model of the essential features required for biological activity, which can then be used to screen for novel compounds with diverse chemical scaffolds.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Develop mathematical models that relate the chemical structure of a series of compounds to their biological activity, enabling the prediction of activity for untested compounds.

These approaches can significantly accelerate the process of lead optimization by prioritizing the synthesis and testing of the most promising compounds.

Advanced Derivatization and Chemical Modification Strategies for Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate Scaffold

Synthesis of Prodrugs and Bioconjugates (synthetic and theoretical aspects)

The design of prodrugs and bioconjugates from the ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate scaffold focuses on modifying its structure to enhance properties such as bioavailability, targeted delivery, and metabolic stability. nih.gov The two primary handles for derivatization are the 5-amino group and the ethyl ester moiety.

Synthetic and Theoretical Aspects:

Amino Acid Conjugation: A prominent strategy involves conjugating amino acids to the parent drug molecule. nih.gov For the this compound scaffold, this can be achieved in two ways. Firstly, the 5-amino group can be acylated by an N-protected amino acid, followed by deprotection, to form an amide linkage. Secondly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amino acid ester to form a new peptide-like bond. Theoretically, these amino acid-based prodrugs can leverage endogenous transport mechanisms, such as peptide transporters that are overexpressed in certain cell types, to improve cellular uptake. nih.gov The choice of amino acid is critical; for instance, bulky α-branched amino acids like valine or isoleucine can increase the stability of the prodrug in plasma. nih.gov

Ester-Based Prodrugs: The ethyl ester itself can be considered a simple prodrug of the corresponding carboxylic acid. Modifying the alcohol portion of the ester can significantly alter its pharmacokinetic profile. For example, creating 5'-O-amino acid ester prodrugs has been shown to be an effective strategy for nucleoside analogues, enhancing their activity. nih.gov This success is often attributed to improved intestinal transport via oligopeptide transporters, even in the absence of a true peptide bond. nih.gov

Bioconjugation: Beyond simple prodrugs, the scaffold can be linked to larger biomolecules like peptides, antibodies, or polymers. The 5-amino group is a prime site for such conjugation, typically through the formation of a stable amide bond. This approach aims to create highly targeted therapies or diagnostic agents.

The table below outlines potential prodrug modifications for the this compound scaffold.

Modification Site Promoietary Linkage Type Potential Advantage
5-Amino GroupL-ValineAmideEnhanced stability and transporter-mediated uptake. nih.gov
5-Amino GroupGlycyl-L-ProlineDipeptide AmideTargeting specific peptidases for controlled release.
Ethyl Ester (hydrolyzed)L-Phenylalanine methyl esterAmideImproved cellular permeability. nih.gov
Ethyl Ester5'-OH of a nucleosideEsterCombination therapy potential.

Applications of Click Chemistry for Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for functionalizing the this compound scaffold. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. core.ac.uk

To utilize click chemistry, the scaffold must first be appended with either an azide (B81097) or a terminal alkyne functionality.

Synthetic Strategies:

Introducing an Alkyne: An alkyne group can be introduced by acylating the 5-amino group with a propiolic acid derivative or by reacting the hydrolyzed carboxylic acid with propargylamine.

Introducing an Azide: An azide can be installed by first converting the 5-amino group into a suitable leaving group and then displacing it with an azide salt. Alternatively, the hydrolyzed carboxylic acid can be coupled with an amino-PEG-azide linker.

Once the "clickable" handle is in place, a wide array of molecules can be attached. For instance, an alkyne-modified scaffold can react with various benzyl (B1604629) azides or other azido-containing molecules to form stable 1,2,3-triazole linkages. chemrxiv.org This triazole ring is not just a linker but can be considered a bioisostere for an amide bond, potentially influencing the biological activity of the final conjugate. nih.gov This method is exceptionally versatile for building libraries of derivatives for screening purposes. chemrxiv.org

The following table illustrates potential click chemistry reactions for functionalizing the scaffold.

Scaffold Modification Click Reaction Partner Catalyst Resulting Linkage Potential Application
5-(Prop-2-yn-1-oylamino) derivativeBenzyl azideCu(I)1,4-Disubstituted 1,2,3-triazoleIntroduction of aromatic moieties. chemrxiv.org
5-Azido derivativeEthyl 2-ethynyloxazole-4-carboxylateCu(I)1,4-Disubstituted 1,2,3-triazoleCoupling of heterocyclic systems. chemrxiv.org
2-(5-Azido-1,2-oxazol-3-yl)acetic acidAlkyne-functionalized peptideCu(I)1,4-Disubstituted 1,2,3-triazolePeptide bioconjugation. nih.gov

Microwave-Assisted and Flow Chemistry Techniques for Derivative Synthesis

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over conventional methods for producing derivatives of the this compound scaffold, primarily by enhancing reaction rates, improving yields, and allowing for greater scalability and safety. tandfonline.comthieme-connect.de

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly heat reactions to the desired temperature. scielo.org.za This often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields by minimizing the formation of side products. nih.gov For the this compound scaffold, microwave energy can be effectively used for:

Acylation/Sulfonylation: Reactions at the 5-amino group with various acid chlorides or sulfonyl chlorides can be accelerated.

Heterocycle Formation: The synthesis of the oxazole (B20620) ring itself or the construction of fused heterocyclic systems can be expedited. For example, the synthesis of 2,4-disubstituted oxazoles has been achieved by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) under microwave irradiation at 138°C for just 20 minutes. tandfonline.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Heck couplings on a halogenated version of the scaffold, can be significantly enhanced. tandfonline.com

The table below compares conventional and microwave-assisted synthesis for a representative reaction.

Reaction Type Conventional Method Microwave-Assisted Method Reference Principle
Triazole Synthesis8 hours reflux20 minutes at 130°C scielo.org.za
Amide Condensation12 hours at 80°C30 minutes under irradiation mdpi.com
Bis-triazole SynthesisSeveral hours33-90 seconds nih.gov

Flow Chemistry:

Flow chemistry, where reactants are continuously pumped through a reactor, offers excellent control over reaction parameters such as temperature, pressure, and mixing. This leads to high reproducibility, improved safety (especially for hazardous reactions), and straightforward scalability. A multistep reaction sequence to produce oxazoles from acid chlorides and isocyanides has been successfully implemented in a flow chemistry setup. thieme-connect.de For the target scaffold, a flow process could be designed for large-scale production or for the sequential, telescoped synthesis of derivatives without isolating intermediates, thus improving efficiency.

Solid-Phase Organic Synthesis (SPOS) of Oxazole Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technology for the parallel synthesis of compound libraries, which is invaluable for drug discovery. nih.gov The synthesis of oxazole derivatives on a solid support allows for the rapid generation of numerous analogues by using a variety of building blocks in the final reaction steps.

A general strategy for the solid-phase synthesis of derivatives of this compound would involve the following key steps:

Immobilization: A suitable starting material is anchored to a solid support (resin), such as a Merrifield or Wang resin. researchgate.netresearchgate.net For this scaffold, one could start with a resin-bound glycine (B1666218) derivative, for example.

On-Resin Synthesis: The heterocyclic ring is constructed on the solid support. This involves a sequence of reactions to build the 5-amino-1,2-oxazole ring system.

Diversification: The resin-bound scaffold is then treated with a variety of reagents to introduce diversity. For example, the 5-amino group can be acylated or alkylated with a range of different electrophiles. researchgate.net

Cleavage: The final, purified products are cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). researchgate.net

This approach allows for the efficient purification of intermediates, as excess reagents and by-products are simply washed away after each step. An efficient solid-phase methodology has been developed for 2-aminobenzo[d]oxazole derivatives, demonstrating the feasibility of this approach for related heterocyclic systems. researchgate.net

The table below outlines a hypothetical SPOS workflow for generating a library of derivatives.

Step Procedure Purpose Reference Principle
1. ImmobilizationAttach Fmoc-glycine to Wang resin.Anchor the acetate (B1210297) backbone to the solid support. researchgate.netresearchgate.net
2. DeprotectionTreat with piperidine (B6355638) in DMF.Expose the amino group for subsequent reaction. researchgate.net
3. Ring FormationMulti-step reaction sequence to form the 5-amino-1,2-oxazole ring.Construct the core heterocyclic scaffold on the resin. acs.org
4. DiversificationSplit the resin into portions and react with various acid chlorides.Introduce chemical diversity at the 5-amino position. nih.govresearchgate.net
5. CleavageTreat with TFA in dichloromethane.Release the final products from the solid support. researchgate.net

Future Research Directions and Emerging Applications of Ethyl 2 5 Amino 1,2 Oxazol 3 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized 1,2-oxazoles is a well-established area of organic chemistry. nih.gov Traditional methods often involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, or the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov However, future research is expected to focus on the development of more sustainable and efficient synthetic routes to ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate and its derivatives.

One promising avenue is the refinement of one-pot multicomponent reactions that minimize waste and improve atom economy. For instance, the use of green chemistry approaches, such as employing modified layered double hydroxide (B78521) (LDH) catalysts in aqueous ethanol (B145695), could offer an environmentally benign alternative to conventional methods. vulcanchem.com While this has been demonstrated for related pyrazole (B372694) derivatives, its adaptation for 1,2-oxazole synthesis holds considerable potential. vulcanchem.com

Furthermore, the development of novel synthetic strategies for creating libraries of 5-amino-1,2-oxazole derivatives is crucial for exploring their structure-activity relationships (SAR). Methodologies like the Buchwald-Hartwig cross-coupling reaction, which has been successfully applied to the synthesis of N-substituted 2-aminooxazoles, could be adapted for the amino group of this compound, allowing for the introduction of diverse substituents. acs.org

Synthetic ApproachDescriptionPotential Advantages
Green Chemistry Approaches Utilization of eco-friendly catalysts (e.g., LDH) and solvents (e.g., aqueous ethanol). vulcanchem.comReduced waste, lower environmental impact, and potentially milder reaction conditions.
One-Pot Multicomponent Reactions Combining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced reaction time, and simplified purification.
Flow Chemistry Performing reactions in a continuous flow system rather than in batches.Enhanced safety, better control over reaction parameters, and easier scalability.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling to form carbon-nitrogen bonds. acs.orgHigh functional group tolerance and ability to introduce a wide range of aryl and heteroaryl substituents.

Exploration of Untapped Biological Targets and Signaling Pathways

The 1,2-oxazole nucleus is a constituent of numerous biologically active compounds, including natural products and synthetic drugs. nih.govresearchgate.net Amino-functionalized 1,2-oxazole derivatives, in particular, have shown activity at various receptors and enzymes. nih.gov Future research on this compound will likely focus on screening it against a wide array of biological targets to uncover novel therapeutic applications.

Given the structural similarities to known bioactive molecules, several areas warrant investigation. For example, aminooxazoline scaffolds have been explored as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. acs.org The structural features of this compound make it a candidate for evaluation against BACE-1 and other aspartic proteases.

Potential Biological Target ClassRationale for InvestigationExample of Related Bioactive Scaffolds
Kinases Many kinase inhibitors feature heterocyclic cores that interact with the ATP-binding site.Staurosporine, Imatinib
Proteases The amino and ester functionalities can participate in interactions within enzyme active sites.BACE-1 inhibitors with aminooxazoline cores. acs.org
GPCRs The scaffold's three-dimensional shape and potential for diverse interactions make it suitable for GPCR modulation.Serotonin and dopamine (B1211576) receptor ligands.
Nuclear Receptors The lipophilic character can be tuned for interaction with the ligand-binding domains of nuclear receptors.Thiazolidinediones (e.g., Pioglitazone)

Integration into Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. This method utilizes small, low-complexity molecules ("fragments") that typically exhibit weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound, with its relatively small size and defined chemical features, is an ideal candidate for inclusion in fragment libraries. The 5-amino-1,2-oxazole core can serve as a versatile scaffold that can be elaborated from multiple vectors. The amino group and the ethyl acetate (B1210297) side chain provide convenient points for chemical modification to explore the binding pocket of a target protein.

The initial fragment hits can be identified through various biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). Once a binding mode is established, the fragment can be grown or linked with other fragments to enhance affinity and selectivity. The synthetic accessibility of derivatives of this compound makes it an attractive starting point for such optimization efforts.

Applications in Chemical Biology Tools and Probes

Chemical probes are small molecules used to study biological systems. They can be designed to interact with specific proteins or pathways, allowing researchers to investigate their functions. This compound can serve as a foundation for the development of such tools.

By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the core scaffold, researchers can create probes for use in cellular imaging, affinity chromatography, and target identification studies. For example, a fluorescently labeled derivative could be used to visualize the subcellular localization of its target protein.

Furthermore, the ethyl acetate moiety can be modified to introduce photoreactive groups, creating photoaffinity labels. These probes can be used to covalently label their target proteins upon photoirradiation, enabling their identification and characterization from complex biological samples. The versatility of the 5-amino-1,2-oxazole scaffold allows for the strategic placement of these functionalities to minimize perturbation of the core binding interactions.

Potential Roles in Materials Science and Agrochemicals (non-drug applications)

Beyond its potential in medicine, the 1,2-oxazole ring system and its derivatives have applications in materials science and agriculture. tandfonline.com The unique electronic and structural properties of these heterocycles make them interesting building blocks for novel materials.

In materials science, oxazole-containing polymers have been investigated for their thermal stability and optical properties. The incorporation of this compound into polymer backbones could lead to materials with tailored characteristics, such as specific refractive indices or fluorescence properties. The amino group also provides a site for cross-linking, which can be used to modify the mechanical properties of the resulting materials.

In the field of agrochemicals, heterocyclic compounds are widely used as herbicides, fungicides, and insecticides. tandfonline.com The biological activity of oxazole (B20620) derivatives is not limited to human pharmacology, and it is plausible that derivatives of this compound could exhibit useful properties for crop protection. Screening of a library of its derivatives against various pests and plant pathogens could uncover novel agrochemical leads.

Application AreaPotential Role of this compound Derivatives
Materials Science Monomers for the synthesis of specialty polymers with unique optical or thermal properties.
Agrochemicals Scaffolds for the development of new herbicides, fungicides, or insecticides. tandfonline.com
Organic Electronics Building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) due to their electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization of ethyl 2-bromoacetate with 5-aminomethyl-oxadiazole derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) under reflux . Optimization involves adjusting stoichiometry, solvent choice (DMF vs. acetonitrile), and reaction time. Monitoring via TLC ensures reaction completion, followed by purification via recrystallization or column chromatography.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology : Use spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to verify ester carbonyl (~170 ppm), oxazole ring protons (~6.5–7.5 ppm), and amino group signals (~2–3 ppm).
  • HPLC-MS : To confirm molecular ion peaks (m/z ≈ 185.18 g/mol) and purity (>95%) .
  • IR : Detect characteristic bands for C=O (ester, ~1740 cm⁻¹) and N-H (amine, ~3300–3500 cm⁻¹).

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve synthesis yield and reproducibility?

  • Methodology : Apply factorial designs to evaluate critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design (CCD) : Optimize reaction time and temperature to maximize yield.
  • Response Surface Methodology (RSM) : Identify interactions between base concentration and solvent polarity. This reduces trial-and-error approaches, as demonstrated in chemical engineering studies .

Q. How do substituents on the oxazole ring influence biological activity, and how can contradictory data in literature be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-nitro or 5-trifluoromethyl derivatives) to assess electronic effects. Amino groups enhance antimicrobial activity via hydrogen bonding, while electron-withdrawing groups (e.g., -CF₃) may improve metabolic stability .
  • Contradiction Resolution : Use dose-response assays (e.g., MIC for antimicrobial activity) under standardized conditions. Conflicting results often arise from assay variability (e.g., bacterial strains, solvent controls).

Q. What computational strategies predict reactivity or regioselectivity in derivatization reactions?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states for nucleophilic substitution at the ester group.
  • Reaction Path Search : Tools like GRRM or AFIR explore potential pathways for oxazole ring functionalization, as employed by ICReDD for reaction design .
  • Molecular Docking : Predict binding affinities for target proteins (e.g., kinases) to prioritize derivatives for synthesis.

Data Analysis and Optimization

Q. How can researchers analyze discrepancies in reported spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., ethyl 2-(5-methyl-oxadiazol-3-yl)acetate) .
  • Solvent Correction : Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or tautomerism .

Q. What strategies mitigate side reactions during functional group transformations (e.g., ester hydrolysis)?

  • Methodology :

  • Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent undesired nucleophilic attack during ester hydrolysis.
  • pH Control : Hydrolysis under mild acidic/basic conditions (pH 4–8) to avoid oxazole ring degradation. Monitor via HPLC to track byproduct formation .

Applications in Drug Discovery

Q. How is this compound utilized as a pharmacophore in antimicrobial drug design?

  • Methodology :

  • Scaffold Hopping : Replace the oxazole ring with isosteres (e.g., 1,2,4-triazole) to enhance target selectivity.
  • Prodrug Design : Convert the ethyl ester to a free carboxylic acid (via hydrolysis) for improved solubility and bioavailability.
  • In Vivo Testing : Evaluate pharmacokinetics in murine models, focusing on plasma stability and tissue distribution .

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